[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354016-57-1) is a piperidine derivative featuring a cyclopropylamine group protected by a benzyloxycarbonyl (Cbz) moiety and an acetic acid side chain. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 332.40 (or 288.39 in some sources, likely due to stereoisomeric variations) . The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as noted in supplier specifications . Limited data exist on its physical properties (e.g., melting point, solubility), but its structure suggests moderate lipophilicity due to the benzyl and cyclopropyl groups.
Properties
IUPAC Name |
2-[3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPOMGCPALDCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has emerged as a significant subject of research in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound features a piperidine ring, a benzyloxycarbonyl group, and a cyclopropyl moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:
Synthesis : The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions using suitable precursors.
- Introduction of the Benzyloxycarbonyl Group : This is done using benzyl chloroformate in the presence of a base like triethylamine.
- Attachment of the Acetic Acid Moiety : Final steps involve coupling reactions to incorporate the acetic acid functionality.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group serves as a protective moiety, enhancing stability and selectivity in biological interactions. The piperidine structure aids in binding affinity to various targets, which may lead to diverse biological effects.
Therapeutic Potential
Research indicates that this compound exhibits several promising biological activities:
- Neuropharmacological Effects : Preliminary studies suggest potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.
- Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial and fungal pathogens.
- Anticancer Activity : Structure-activity relationship (SAR) studies have indicated that related compounds may inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Neuropharmacological | Modulation of neurotransmitter systems; potential for treating CNS disorders |
| Antimicrobial | Efficacy against specific bacterial and fungal strains |
| Anticancer | Inhibition of cancer cell growth; potential use in cancer therapy |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Key Activity | Binding Affinity |
|---|---|---|
| ((S)-3-Aminopiperidin-1-yl)-acetic acid | Moderate neuroactive effects | Low nanomolar range |
| ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-propionic acid | Stronger anticancer properties | Sub-micromolar range |
| This compound | Promising across multiple pathways | Ongoing studies |
Case Studies
-
Neuroactive Effects Study :
A study investigated the effects of structurally similar piperidine derivatives on neurotransmitter modulation in animal models. The results indicated significant alterations in serotonin and dopamine levels, suggesting potential applications in treating mood disorders. -
Anticancer Activity Investigation :
In vitro assays demonstrated that compounds with similar structures inhibited proliferation in various cancer cell lines. Notably, one derivative showed enhanced cytotoxicity compared to standard chemotherapeutics. -
Antimicrobial Efficacy Trials :
A series of tests evaluated the antimicrobial properties against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones in bacterial cultures, highlighting their potential as new antimicrobial agents.
Scientific Research Applications
The compound [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has garnered attention in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on the therapeutic potential, synthesis, and structure-activity relationships (SAR) related to this compound.
Therapeutic Potential
Research indicates that compounds similar to this compound have potential applications in treating various conditions:
- Diabetes Management : Compounds derived from piperidine structures have been investigated for their ability to regulate glucose levels and improve insulin sensitivity, making them candidates for diabetes treatment .
- Neurological Disorders : The piperidine ring is a common scaffold in drugs targeting neurological conditions, including anxiety and depression. The unique substituents may enhance receptor binding affinity and selectivity.
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Piperidine Core : The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.
- Substitution Reactions : Subsequent steps may involve introducing the benzyloxycarbonyl and cyclopropyl amino groups through nucleophilic substitutions or coupling reactions.
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications on the piperidine ring and the acetic acid moiety can significantly influence biological activity. For example:
- Altering the substituent on the piperidine nitrogen can enhance binding to specific receptors, potentially increasing efficacy against target diseases.
- Variations in the acetic acid side chain can affect solubility and bioavailability, critical factors in drug design.
Case Study 1: Diabetes Mellitus
A study highlighted the effectiveness of similar compounds in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood glucose levels. The mechanism involved modulation of key metabolic pathways, showcasing the potential application of this compound in diabetes therapy .
Case Study 2: Neurological Applications
Another investigation focused on piperidine derivatives as anxiolytics. The study demonstrated that specific structural modifications led to improved receptor affinity for serotonin receptors, suggesting that this compound could be developed into a novel treatment for anxiety disorders .
Chemical Reactions Analysis
Deprotection of Benzyloxycarbonyl Group
The Cbz group serves as a temporary amine protector, removable under catalytic hydrogenation conditions:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (85 bar), Pd(OH)₂/C (Pearlman’s catalyst), 70°C | Cleaves Cbz group to yield free amine | 60–71% |
This reaction requires precise pressure control (≥85 bar) for full conversion due to steric hindrance from the cyclopropane ring . Milder conditions (atmospheric H₂ with diluted acetic acid) achieve partial deprotection but risk incomplete cyclopropane stability .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | Bromoacetic acid, K₂CO₃, DMF | Substituted acetic acid derivatives | Enhances water solubility |
| Acylation | Acetyl chloride, pyridine | N-Acetylated analogs | Modulates biological activity |
Alkylation at the piperidine nitrogen introduces polar groups, improving pharmacokinetic properties. Over-alkylation is mitigated using stoichiometric n-BuLi .
Cyclopropane Ring Reactivity
The cyclopropane moiety undergoes strain-driven reactions:
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Ring-opening | HBr/AcOH | Forms brominated linear chain | Requires acidic conditions |
| [2+1] Cycloaddition | Dichlorocarbene (Cl₂C:), phase-transfer catalyst | Expands to cyclobutane derivatives | Limited by steric bulk |
The cyclopropane’s rigidity influences regioselectivity in electrophilic additions, favoring transannular interactions .
Carboxylic Acid Derivitization
The acetic acid terminus undergoes standard carboxylate reactions:
| Reaction Type | Reagents/Conditions | Product | Purpose |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl ester | Improves membrane permeability |
| Amide Coupling | EDC/HOBt, R-NH₂ | Peptide conjugates | Targets enzyme active sites |
Esterification yields stable derivatives for in vitro assays, while amide bonds enable probe development for receptor studies .
Stereoselective Modifications
Chiral centers in the piperidine and cyclopropane groups enable enantioselective synthesis:
| Strategy | Reagents/Conditions | Selectivity (ee) | Source |
|---|---|---|---|
| Asymmetric hydrogenation | (R)-BINAP-Ru catalyst | >99% ee | |
| Chiral resolution | L-Tartaric acid | 97% ee |
Enantiopure forms show enhanced binding to DPP-4 receptors, relevant for diabetes therapeutics .
Stability Under Physiological Conditions
Hydrolytic stability varies by pH:
| Condition | Half-life (37°C) | Degradation Pathway |
|---|---|---|
| pH 1.2 (gastric) | 2.3 hr | Cyclopropane ring cleavage |
| pH 7.4 (blood) | 48 hr | Slow ester hydrolysis |
Carboxylic acid protonation at low pH accelerates cyclopropane instability, necessitating enteric coatings for oral delivery .
Key Synthetic Challenges
-
Cyclopropane sensitivity : High-pressure hydrogenation risks ring opening .
-
N-Stereochemistry : Racemization occurs above 40°C during piperidine functionalization .
This compound’s reactivity profile supports its development as a protease inhibitor or GLP-1 receptor modulator, with ongoing optimization for metabolic disease applications .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
The substitution of the six-membered piperidine ring with a five-membered pyrrolidine ring significantly alters conformational flexibility and steric effects. For example:
- {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 114779-79-2) replaces piperidine with pyrrolidine, reducing ring size and increasing ring strain. This may enhance binding affinity to targets requiring compact ligands .
- [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1354019-73-0) shares the same substituents but demonstrates how pyrrolidine’s constrained geometry affects spatial interactions with enzymes or receptors .
Variations in Protecting Groups
The Cbz group is a common amine-protecting agent in organic synthesis. Replacing it with smaller or alternative groups modifies stability and metabolic pathways:
- {3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (Ref: 10-F084998) substitutes Cbz with an acetyl group. The acetyl group’s smaller size reduces steric hindrance but may decrease stability under acidic conditions, impacting its utility as a synthetic intermediate .
- [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid (Ref: 10-F081758) uses a direct benzyl group instead of Cbz.
Key Difference: Cbz offers robust protection during synthesis but may require enzymatic cleavage (e.g., via hydrogenolysis) for activation, whereas acetyl or benzyl groups simplify deprotection steps.
Preparation Methods
Piperidine Ring Formation
The piperidine core is typically constructed via cyclization or reductive amination. A validated approach involves:
Table 1: Piperidine Synthesis Optimization
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN | MeOH | 78 | 95 |
| Hydrogenation | Pd/C (10%) | EtOAc | 85 | 98 |
| Enzymatic resolution | Lipase PS | THF | 65* | >99 |
Cyclopropanation Strategies
Introduction of the cyclopropyl group employs two primary methods:
Simmons-Smith Reaction
Transition Metal-Catalyzed Cyclopropanation
Benzyloxycarbonyl Protection
The Cbz group is introduced via:
-
Reagent : Benzyl chloroformate (Cbz-Cl).
-
Base : Triethylamine (TEA) or DMAP.
-
Solvent : Dichloromethane (DCM) at 0°C.
Critical Note : Sequential protection avoids N-overfunctionalization. Prior Boc protection of the piperidine nitrogen is common.
Acetic Acid Moiety Incorporation
The acetic acid sidechain is appended using:
-
Mitsunobu Reaction :
-
Reagents : DIAD, PPh₃.
-
Substrate : Ethyl glycolate.
-
Yield : 80%.
-
-
Alkylation :
Industrial-Scale Considerations
Continuous Flow Synthesis
Purification Techniques
-
Chiral HPLC : Uses Chiralpak AD-H column (hexane:i-PrOH = 85:15).
-
Crystallization : Ethanol/water mixtures achieve >99.5% purity.
Case Study: Patent-Based Synthesis (CA2810393C)
A patented route optimizes yield and scalability:
-
Coupling : 3-Aminopiperidine + cyclopropyl bromide → 3-(cyclopropylamino)piperidine (78%).
-
Cbz Protection : Reaction with Cbz-Cl/TEA (94%).
-
Acetic Acid Attachment : Mitsunobu reaction + saponification (82%).
-
Final Purification : Crystallization from EtOH/H₂O (99.2% purity).
Key Innovation : Acid-mediated cyclization avoids high-pressure conditions, enhancing safety.
Stereochemical Challenges and Solutions
Table 2: Stereochemical Outcomes
| Step | Technique | ee (%) |
|---|---|---|
| Cyclopropanation | Rh₂(S-DOSP)₄ | 95 |
| Enzymatic resolution | PFL | 98 |
| Chiral HPLC | Chiralpak AD-H | 99.5 |
Green Chemistry Approaches
Q & A
Q. What in silico tools are recommended for toxicity profiling?
- Methodological Answer : Use ProTox-II or Derek Nexus to predict hepatotoxicity and genotoxicity. Cross-reference with EPA’s DSSTox database () for structural alerts. For flagged risks, conduct Ames tests or zebrafish embryo assays to validate .
Tables for Key Data
| Parameter | Method | Reference |
|---|---|---|
| Molecular Weight | High-resolution MS | |
| Stereochemical Configuration | Chiral HPLC | |
| Cytotoxicity | MTT assay (IC₅₀) | |
| Metabolic Stability | Liver microsome assay + HRMS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
